
Cdk9-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-9 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinase family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where dysregulation of CDK9 activity is often observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-9 typically involves a multi-step process. One common synthetic route includes the following steps:
Cyclization: Starting from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane, a cyclization reaction is performed.
Reduction: The intermediate product undergoes reduction.
Nucleophilic Substitution: The reduced product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.
Suzuki-Miyaura Reaction: The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. These methods often involve the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Cdk9-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.
Biology: Helps in understanding the regulation of transcriptional elongation and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated CDK9 activity.
Industry: Used in the development of new drugs and therapeutic agents targeting CDK9
Mechanism of Action
Cdk9-IN-9 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II complex. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
SNS-032: Another selective CDK9 inhibitor used in cancer research .
Uniqueness
Cdk9-IN-9 is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C22H23F2N5O2S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29) |
InChI Key |
PNHBMABVSBQFDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


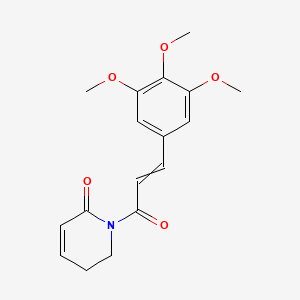
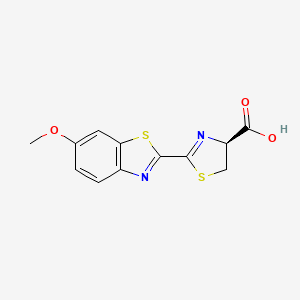



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
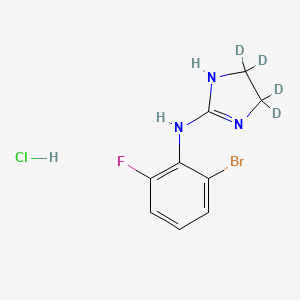

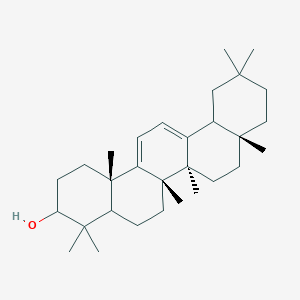


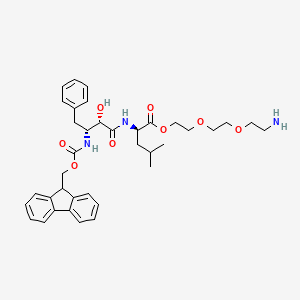
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
